molecular formula C9H8Cl2O B14838846 2,4-Dichloro-1-cyclopropoxybenzene

2,4-Dichloro-1-cyclopropoxybenzene

Cat. No.: B14838846
M. Wt: 203.06 g/mol
InChI Key: GXQHRPYCQIYELR-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-cyclopropoxybenzene is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a cyclopropoxy group is attached at the 1 position. This compound is primarily used in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-cyclopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF) to facilitate the substitution of the hydroxyl group with the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-cyclopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; alkylation using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Scientific Research Applications

2,4-Dichloro-1-cyclopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-cyclopropoxybenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. In oxidation and reduction reactions, the compound undergoes electron transfer processes, resulting in the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyclopropoxy group can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,4-dichloro-1-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Cl2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

GXQHRPYCQIYELR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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